molecular formula C9H10N2O2S B13288420 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13288420
M. Wt: 210.26 g/mol
InChI Key: ODNIWGLMMKOSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a pent-3-yn-1-ylamine. One common method involves the use of a thiazole-4-carboxylic acid derivative, which is reacted with pent-3-yn-1-ylamine under appropriate conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or as a precursor for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Pent-3-yn-1-yl)amino]benzoic acid: This compound has a similar structure but features a benzoic acid moiety instead of a thiazole ring.

    1,2,3-Triazole derivatives: These compounds share the alkyne functionality and are known for their diverse biological activities.

Uniqueness

2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a pent-3-yn-1-ylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(pent-3-ynylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-2-3-4-5-10-9-11-7(6-14-9)8(12)13/h6H,4-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

ODNIWGLMMKOSIS-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC(=CS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.